molecular formula C6H13ClN2 B2830863 2-(Dimethylamino)butanenitrile hydrochloride CAS No. 2126177-17-9

2-(Dimethylamino)butanenitrile hydrochloride

Cat. No.: B2830863
CAS No.: 2126177-17-9
M. Wt: 148.63
InChI Key: CMYMTYXQCJTVCZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C6H13ClN2 It is a derivative of butanenitrile, featuring a dimethylamino group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)butanenitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)butanenitrile with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Another method involves the alkylation of dimethylamine with butanenitrile, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method requires careful control of reaction conditions, such as temperature and pH, to achieve optimal results.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control systems. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)butanenitrile hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to form primary amines or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted amines and nitriles.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

    Oxidation Reactions: Products include oxidized nitriles and other oxidized compounds.

Scientific Research Applications

2-(Dimethylamino)butanenitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)butanenitrile hydrochloride involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic interactions, while the nitrile group can undergo reduction or oxidation reactions. These interactions can lead to the formation of various products with potential biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanethiol hydrochloride: Similar in structure but contains a thiol group instead of a nitrile group.

    2-(Dimethylamino)acetic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-(Dimethylamino)ethyl chloride: Contains a chloride group instead of a nitrile group.

Uniqueness

2-(Dimethylamino)butanenitrile hydrochloride is unique due to its combination of a dimethylamino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.

Properties

IUPAC Name

2-(dimethylamino)butanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-4-6(5-7)8(2)3;/h6H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYMTYXQCJTVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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